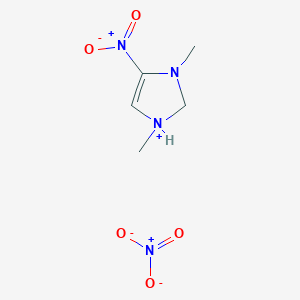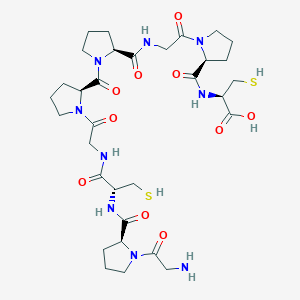
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including glycine, proline, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine involves its interaction with specific molecular targets and pathways:
Neuroprotection: Modulates oxidative stress and apoptosis pathways, potentially through interactions with acetylcholinesterase and secretase enzymes.
Protein Folding: Influences the folding pathways of proteins, possibly by stabilizing intermediate structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Cyclo-L-prolylglycine: Known for its mnemotropic and neuroprotective effects.
Uniqueness
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is unique due to its specific sequence and the presence of multiple proline and cysteine residues, which confer distinct structural and functional properties.
Eigenschaften
CAS-Nummer |
824945-33-7 |
|---|---|
Molekularformel |
C32H49N9O10S2 |
Molekulargewicht |
783.9 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H49N9O10S2/c33-13-24(42)38-9-1-6-21(38)29(47)36-18(16-52)27(45)34-14-26(44)40-11-4-8-23(40)31(49)41-12-3-5-20(41)28(46)35-15-25(43)39-10-2-7-22(39)30(48)37-19(17-53)32(50)51/h18-23,52-53H,1-17,33H2,(H,34,45)(H,35,46)(H,36,47)(H,37,48)(H,50,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
GEZWFWRGCHPRPD-LLINQDLYSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



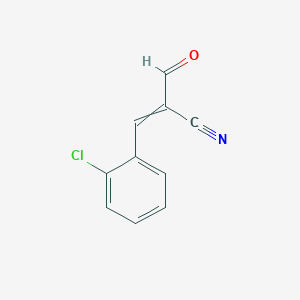
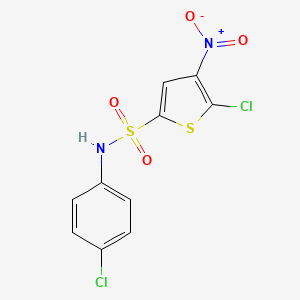
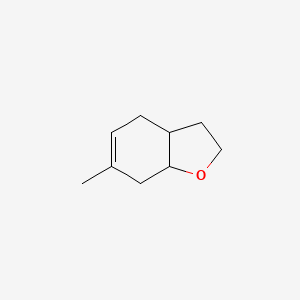
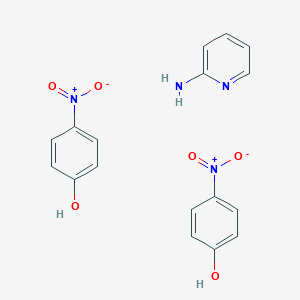
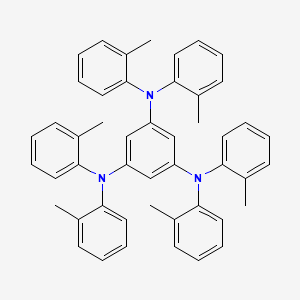
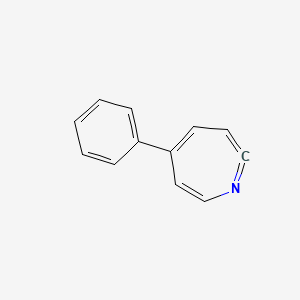

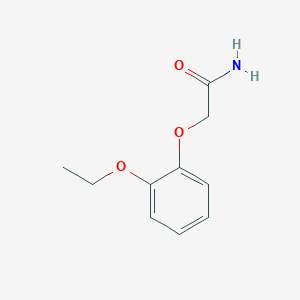
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
